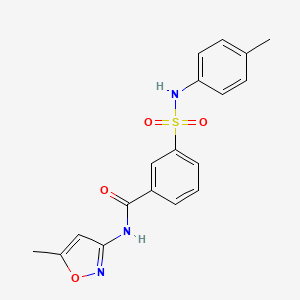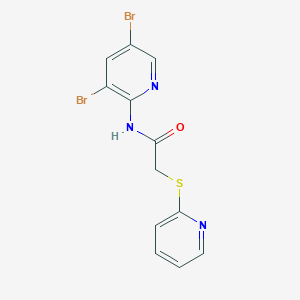![molecular formula C17H16FN3O3 B11515180 N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11515180.png)
N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyphenyl group, a fluorobenzylidene group, and a hydrazino-oxoacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide typically involves the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form the intermediate N-(4-ethoxyphenyl)-N-(4-fluorobenzylidene)amine . This intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signal transduction pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
- N-(4-ethoxyphenyl)-3-oxo-butanamide
- N-(4-fluorobenzylidene)-4-phenoxyaniline
Uniqueness
N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C17H16FN3O3 |
|---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-2-24-15-9-7-14(8-10-15)20-16(22)17(23)21-19-11-12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
VQBLVPSNKRALRH-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11515100.png)
![2,2'-[1,4-phenylenebis(methylenethio)]bis(N-2-naphthylacetamide)](/img/structure/B11515108.png)
![2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11515112.png)

![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11515116.png)
![3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11515118.png)

![Acetamide, 2-[2-(4-fluorobenzoyl)-2-phenylhydrazino]-2-oxo-N-ethyl-](/img/structure/B11515126.png)
![4'-cyano-1'-methyl-N-phenyl-6',7',8',9'-tetrahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2'-carboxamide](/img/structure/B11515130.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11515132.png)
![2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B11515135.png)
![(4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515137.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11515154.png)
